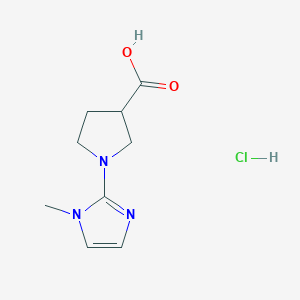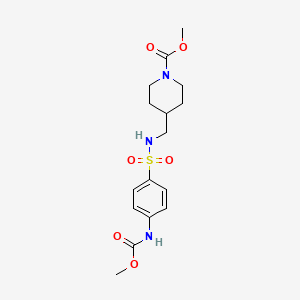
Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, which is a common structure in medicinal chemistry. Piperidine derivatives are known to exhibit a wide range of biological activities and are present in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a methoxycarbonyl group (O=C(OC)), an amino group (NH2), a phenylsulfonamido group (Ph-SO2-NH-), and a carboxylate group (CO2^-) .Aplicaciones Científicas De Investigación
Oxindole Synthesis and Medicinal Chemistry Applications
One of the significant applications of derivatives related to "Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate" includes their use in the synthesis of oxindoles through palladium-catalyzed C-H functionalization. This process is a part of Buchwald's and Hartwig's methodologies, indicating the compound's role in facilitating complex organic synthesis routes, which are crucial for developing medicinal chemistry synthesis strategies, including serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).
Role in Aminocarbonylation Reactions
Another study highlights the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, demonstrating the compound's versatility in forming carboxamides and ketocarboxamides under varying conditions. This research provides insight into the compound's potential in synthesizing various bioactive molecules, showcasing its importance in organic synthesis and potential pharmaceutical applications (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Synthesis of Piperidine Derivatives
The synthesis and pharmacological evaluation of benzamide derivatives, including those structurally related to "this compound," have been explored for their activity as serotonin 4 receptor agonists. This research underlines the compound's utility in developing new prokinetic agents with potential benefits for gastrointestinal motility, highlighting its relevance in therapeutic applications (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
Intermediate in Vandetanib Synthesis
The compound also serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent, further emphasizing its importance in the pharmaceutical industry. This application showcases the compound's role in the development of complex medicinal compounds, offering insights into its versatility and utility in drug synthesis (Wang, Wang, Tang, & Xu, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[[4-(methoxycarbonylamino)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-24-15(20)18-13-3-5-14(6-4-13)26(22,23)17-11-12-7-9-19(10-8-12)16(21)25-2/h3-6,12,17H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLMPLFGDKDQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
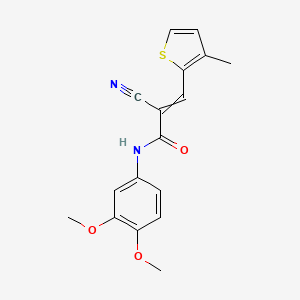
![N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2651963.png)
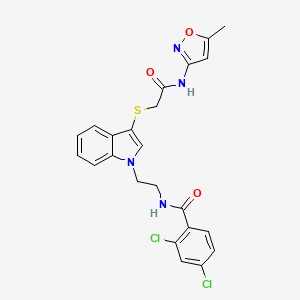
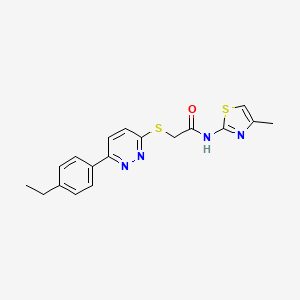
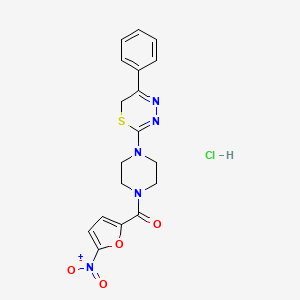
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2651967.png)



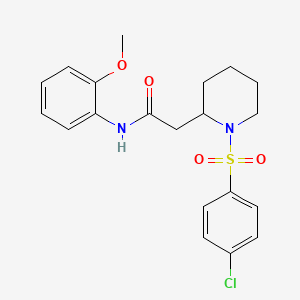
![(Z)-ethyl 1-cyclohexyl-2-((furan-2-carbonyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2651977.png)

